molecular formula C13H16N2 B1282318 2-(piperidin-4-yl)-1H-indole CAS No. 200714-50-7

2-(piperidin-4-yl)-1H-indole

Cat. No. B1282318
CAS RN: 200714-50-7
M. Wt: 200.28 g/mol
InChI Key: QUSRJRFKZHTCIL-UHFFFAOYSA-N
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Description

2-(piperidin-4-yl)-1H-indole is a compound that features a piperidine ring attached to the fourth position of an indole moiety. This structural motif is found in various molecules that exhibit a range of biological activities, including inhibition of biogenic amine uptake, antagonism of chemokine receptors, and potential anti-tumor properties .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the asymmetric organocatalytic synthesis of bisindole-piperidine-amino acid hybrids is achieved using chiral phosphoric acid catalysts . Another example is the Leimgruber–Batcho indole synthesis, which was used to produce a key intermediate for a protein kinase C inhibitor . Additionally, the synthesis of spiro[indoline-3,4'-piperidin]-2-one derivatives involves anilide formation, N(1)-protection, and intramolecular cyclization under palladium catalysis .

Molecular Structure Analysis

The molecular structure of compounds containing the this compound scaffold can be complex, with potential for multiple stereocenters and conformational isomers. The stereochemistry of such compounds is often determined using a combination of experimental and computational methods . X-ray crystallography is also used to elucidate the structure of related dispiro compounds, providing insights into their three-dimensional conformation .

Chemical Reactions Analysis

Compounds with the this compound structure can participate in various chemical reactions. For example, they can be involved in tandem cyclizations to form spirocarbamates or react with azomethine ylides to yield dispiroindole derivatives . These reactions are often regioselective and can be optimized for better yields and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect their reactivity and interaction with biological targets. For instance, the introduction of an acidic moiety at the 1-position of the indole can alter the compound's in vitro profile, including its receptor selectivity and hERG channel inhibition . The solubility, stability, and crystallinity of these compounds can be tailored through synthetic modifications, which is crucial for their development as pharmaceutical agents .

Relevant Case Studies

Several case studies highlight the potential applications of this compound derivatives. Indalpine, a selective inhibitor of neuronal 5-hydroxytryptamine uptake, has been selected for clinical studies due to its promising biochemical and behavioral profiles . In the realm of cancer research, dispiroindole derivatives have shown mild activity against various human tumor cell lines and considerable anti-inflammatory properties in vivo . Moreover, piperidine-4-yl-1H-indoles have been investigated as CC chemokine receptor-3 (CCR3) antagonists, with insights gained from receptor modeling to optimize their selectivity for rodent receptors .

Scientific Research Applications

Antimalarial Activity

A series of 3-piperidin-4-yl-1H-indoles were synthesized and evaluated for their antiparasitic activity against Plasmodium falciparum. One compound in particular showed promising antimalarial activity, highlighting the potential of this scaffold as a novel chemotype for antimalarial drug development (Santos et al., 2015).

Chemical Synthesis and Stereochemistry

Research on the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives has been conducted, demonstrating the synthesis of enantiomerically pure compounds. These efforts contribute to the understanding of stereochemical aspects in chemical synthesis, potentially applicable in the creation of more effective pharmaceuticals (Król et al., 2022).

Neuroprotection and Antioxidant Properties

Indole derivatives, including those related to 2-(piperidin-4-yl)-1H-indole, have been investigated for their neuroprotective and antioxidant properties. For instance, certain compounds were identified as potent ligands for the GluN2B-subunit-containing NMDA receptor, offering potential therapeutic strategies for neurodegenerative diseases (Buemi et al., 2013).

Corrosion Inhibition

The application of 3-amino alkylated indoles, which share structural similarities with this compound, in corrosion inhibition for mild steel in acidic environments has been documented. These compounds demonstrate how modifications in the indole and piperidine structures can lead to variations in their effectiveness as corrosion inhibitors (Verma et al., 2016).

Allosteric Modulation of CB1 Receptor

Studies on the optimization of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1) revealed the importance of structural elements in enhancing binding affinity and cooperativity. This research underscores the versatility of the indole scaffold in medicinal chemistry, particularly in targeting G protein-coupled receptors (Khurana et al., 2014).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “2-(piperidin-4-yl)-1H-indole” and its derivatives may have potential applications in drug design and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

2-(piperidin-4-yl)-1H-indole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxyeicosatrienoic acids, which are potent endogenous anti-inflammatory mediators . The interaction between this compound and soluble epoxide hydrolase results in the inhibition of the enzyme’s activity, thereby stabilizing the anti-inflammatory epoxyeicosatrienoic acids . Additionally, this compound has been found to interact with melanin-concentrating hormone receptor 1, acting as an antagonist and influencing various physiological processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with soluble epoxide hydrolase leads to the stabilization of epoxyeicosatrienoic acids, which in turn modulate inflammatory responses in cells . Furthermore, this compound’s antagonistic action on melanin-concentrating hormone receptor 1 affects cellular signaling pathways related to energy homeostasis and feeding behavior . These interactions highlight the compound’s potential impact on various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of soluble epoxide hydrolase, inhibiting its enzymatic activity and preventing the conversion of epoxyeicosatrienoic acids to less active dihydroxyeicosatrienoic acids . This inhibition results in the accumulation of epoxyeicosatrienoic acids, which have anti-inflammatory properties. Additionally, this compound’s antagonistic action on melanin-concentrating hormone receptor 1 involves binding to the receptor and blocking its activation, thereby modulating downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability in vitro, maintaining its inhibitory activity on soluble epoxide hydrolase over extended periods . Its stability in vivo may be influenced by factors such as metabolic degradation and clearance. Long-term studies have shown that the anti-inflammatory effects of this compound are sustained over time, suggesting its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits soluble epoxide hydrolase and exerts anti-inflammatory effects without significant toxicity . At higher doses, potential adverse effects such as toxicity and off-target interactions may occur. Studies have indicated that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects . Therefore, careful dosage optimization is crucial for its therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with soluble epoxide hydrolase. The inhibition of this enzyme by this compound leads to the accumulation of epoxyeicosatrienoic acids, which are metabolized through alternative pathways . Additionally, the compound may undergo metabolic degradation by liver enzymes, resulting in the formation of metabolites that could influence its overall activity and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been shown to be distributed across various tissues, with higher concentrations observed in organs involved in metabolism and detoxification, such as the liver

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the cytoplasm, where it interacts with soluble epoxide hydrolase and other target biomolecules . Additionally, its presence in specific cellular compartments may be directed by targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its precise mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

2-piperidin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-4,9-10,14-15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSRJRFKZHTCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30538265
Record name 2-(Piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

200714-50-7
Record name 2-(Piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 0.521 gm (1.8 mMol) 2-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and 0.1 gm 5% palladium on carbon were stirred together in ethanol under hydrogen (1 atm) for 48 hours. The reaction mixture was filtered through a bed of celite and the filtrate concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with 20% methanol in dichloromethane containing a trace of ammonium hydroxide. Fractions containing product were combined and concentrated under reduced pressure to provide 0.107 gm (30%) 2-(piperidin-4-yl)-1H-indole as a light yellow solid. A portion of this material was treated with oxalic acid to provide the title compound.
Name
2-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Quantity
0.521 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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